N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine
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Overview
Description
N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . This compound is characterized by its unique structure, which includes a hydroxylamine group attached to an ethylidene chain, further connected to a phenyl ring substituted with a methoxy group and a methylphenyl group .
Preparation Methods
The synthesis of N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine involves several steps. One common synthetic route includes the reaction of 4-[(2-methylphenyl)methoxy]benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is typically carried out in an organic solvent like ethanol under reflux conditions for several hours. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium ethoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine can be compared with similar compounds such as trifluorotoluene and coumarin derivatives. Unlike trifluorotoluene, which is primarily used as a solvent and synthetic intermediate, this compound has broader applications in biology and medicine . Coumarin derivatives, on the other hand, are well-known for their biological activities, but this compound offers unique structural features that may lead to distinct biological effects .
Properties
IUPAC Name |
N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-5-3-4-6-15(12)11-19-16-9-7-14(8-10-16)13(2)17-18/h3-10,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLNGABMNAKKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C(=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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